molecular formula C21H17Cl2NO B3833306 N,N-dibenzyl-3,4-dichlorobenzamide CAS No. 28394-06-1

N,N-dibenzyl-3,4-dichlorobenzamide

Cat. No.: B3833306
CAS No.: 28394-06-1
M. Wt: 370.3 g/mol
InChI Key: DAKYKYJUYQRPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3,4-dichlorobenzamide: is an organic compound with the molecular formula C21H17Cl2NO It is a derivative of benzamide, featuring two benzyl groups attached to the nitrogen atom and two chlorine atoms substituted at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-3,4-dichloroaniline using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the benzyl groups can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution Reactions: Products include N,N-dibenzyl-3,4-diaminobenzamide or N,N-dibenzyl-3,4-dithiobenzamide.

    Reduction Reactions: Major product is N,N-dibenzyl-3,4-dichloroaniline.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry: N,N-dibenzyl-3,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways involved in diseases, such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-dibenzyl-3-chlorobenzamide
  • N,N-dibenzyl-4-chlorobenzamide
  • N,N-dibenzyl-2-chlorobenzamide

Comparison: N,N-dibenzyl-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring. This substitution pattern can influence the compound’s reactivity and interaction with biological targets. Compared to its mono-chlorinated analogs, this compound may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

N,N-dibenzyl-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKYKYJUYQRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323878
Record name N,N-dibenzyl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28394-06-1
Record name NSC405044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dibenzyl-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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